molecular formula C7H10O2 B1429286 8-Oxabicyclo[3.2.1]octan-2-one CAS No. 39536-72-6

8-Oxabicyclo[3.2.1]octan-2-one

Cat. No.: B1429286
CAS No.: 39536-72-6
M. Wt: 126.15 g/mol
InChI Key: SGTQFLSSSJKNAC-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-2-one is a bicyclic organic compound with the molecular formula C7H10O2. It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system.

Safety and Hazards

The safety information for 8-Oxabicyclo[3.2.1]octan-2-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of 8-Oxabicyclo[3.2.1]octan-2-one could involve further optimization of the synthesis process, exploration of new reactions, and investigation of its potential applications in various fields .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be synthesized via a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar context, although the nature of these interactions is yet to be fully understood.

Molecular Mechanism

It is known that the compound can be synthesized via a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction , suggesting that it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of 8-Oxabicyclo[3.2.1]octanes and their analogs .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported. This method allows for the preparation of enantiomerically pure 8-Oxabicyclo[3.2.1]octanes .

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTQFLSSSJKNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-oxabicyclo[3.2.1]octan-2-one in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Researchers have developed novel methods for its synthesis, making it readily available for further transformations []. This compound can be elaborated into more complex structures, particularly cycloheptane-annulated furans, which are important structural motifs in various natural products and pharmaceuticals [].

Q2: How can this compound be used to access cycloheptane-annulated furans?

A2: As described in [], this compound can be subjected to chain elongation reactions with various oxophosphonates, leading to the formation of α,β-unsaturated ketones. These ketones, upon treatment with boron trifluoride diethyl etherate (BF3·OEt2), undergo a cyclization reaction to yield furanocycloheptanols. This synthetic route allows for the preparation of furanocycloheptanols with specific substitution patterns that were previously inaccessible.

Q3: Can this compound participate in cycloaddition reactions?

A3: While not directly addressed in the provided abstracts, research indicates that related bicyclic compounds can participate in cycloaddition reactions, specifically with carbonyl ylides []. The reactivity and selectivity of such reactions would depend on the specific substituents present on both the this compound derivative and the reacting carbonyl ylide. Further investigation into this area could uncover novel synthetic applications for this compound derivatives.

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